2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
CAS No.: 1936186-34-3
Cat. No.: VC7097047
Molecular Formula: C14H17N
Molecular Weight: 199.297
* For research use only. Not for human or veterinary use.
![2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene - 1936186-34-3](/images/structure/VC7097047.png)
Specification
CAS No. | 1936186-34-3 |
---|---|
Molecular Formula | C14H17N |
Molecular Weight | 199.297 |
IUPAC Name | 2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene |
Standard InChI | InChI=1S/C14H17N/c1-11-13-7-8-14(9-13)15(11)10-12-5-3-2-4-6-12/h2-8,11,13-14H,9-10H2,1H3 |
Standard InChI Key | UODCZKFJFLNXBN-UHFFFAOYSA-N |
SMILES | CC1C2CC(N1CC3=CC=CC=C3)C=C2 |
Introduction
Structural and Chemical Identity
2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene (CAS: 1936186-34-3) is a nitrogen-containing bicyclic compound characterized by a norbornene-like scaffold. The core structure consists of a bicyclo[2.2.1]hept-5-ene system, where one carbon atom is replaced by a nitrogen atom at the 2-position. Substituents include a benzyl group at the 2-position and a methyl group at the 3-position, conferring steric and electronic modulation to the molecule .
Molecular Formula and Weight
While explicit data for this compound is limited, structural analogs such as benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (PubChem CID: 15817097) provide a reference framework. Based on substituent analysis, the molecular formula is estimated as C₁₄H₁₇N, with a molecular weight of 199.3 g/mol .
Stereochemical Considerations
The bicyclic system imposes rigid stereochemistry, with the benzyl and methyl groups occupying distinct spatial orientations. Patent data on related 2-azabicyclo compounds highlights the importance of stereochemistry in biological activity, though specific configurations for this derivative remain underexplored .
Synthesis and Manufacturing
Diels-Alder Reaction Pathway
A key synthesis route for azabicyclo[2.2.1]hept-5-ene derivatives involves a Diels-Alder reaction between cyclopentadiene and electron-deficient dienophiles. For example, the patent EP0508352B1 describes the reaction of cyclopentadiene with methanesulfonyl cyanide to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, followed by hydrolysis to yield 2-azabicyclo[2.2.1]hept-5-en-3-one . Adapting this method, the benzyl and methyl substituents could be introduced via nucleophilic substitution or reductive amination at the nitrogen center.
Table 1: Representative Reaction Conditions
Parameter | Details | Source |
---|---|---|
Dienophile | Methanesulfonyl cyanide | |
Solvent | Dichloromethane, tetrahydrofuran | |
Temperature | -20°C to +40°C | |
Catalysis | Acidic (e.g., acetic acid) |
Post-Modification Strategies
Functionalization of the azabicyclo core may involve:
-
Benzylation: Quaternization of the nitrogen atom using benzyl halides.
-
Methylation: Alkylation with methylating agents like methyl iodide.
These steps likely require careful optimization to avoid side reactions, given the strain inherent to the bicyclic system .
Physicochemical Properties
Stability and Reactivity
The compound’s bicyclic structure confers moderate stability, though the presence of an enamine moiety (C=N) may render it susceptible to hydrolysis under acidic or basic conditions. Analogous compounds, such as 3-methanesulfonyl-2-azabicyclo derivatives, are noted for low thermal stability, necessitating gentle handling during isolation .
Table 2: Hazard Classification (GHS)
Hazard Code | Risk Statement | Source |
---|---|---|
H302 | Harmful if swallowed | |
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
Personal protective equipment (PPE), including nitrile gloves and eye protection, is recommended during handling .
Applications and Derivatives
Pharmaceutical Intermediates
2-Azabicyclo[2.2.1]hept-5-ene derivatives are precursors to carbocyclic nucleoside analogues, which exhibit antiviral and antitumor activity. For instance, (±)-3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene serves as a key intermediate in synthesizing chemotherapeutic agents . The benzyl and methyl substituents in this compound may enhance lipophilicity, potentially improving blood-brain barrier penetration.
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